

Technical Support Center: Troubleshooting Low Yield in Glycopeptide Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH*
CAS No.: 131287-39-3
Cat. No.: B557541

[Get Quote](#)

Welcome to the Technical Support Center for Glycopeptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing glycopeptides and to troubleshoot common challenges, particularly those leading to low product yield. The synthesis of these complex biomolecules is often hampered by issues not typically encountered in standard peptide synthesis. This guide provides in-depth, experience-driven solutions to specific problems in a user-friendly question-and-answer format.

Table of Contents

- Frequently Asked Questions (FAQs)
 - Why is my overall glycopeptide yield so low compared to standard peptide synthesis?
 - How can I improve the coupling efficiency of a bulky glycosylated amino acid?
 - My glycopeptide is precipitating during synthesis. What can I do?

- I am observing significant side products. What are the common culprits and how can they be minimized?
- Which protecting group strategy is best for my glycopeptide synthesis?
- Troubleshooting Guide: Symptom & Solution
 - Problem: Mass spectrometry analysis shows a high proportion of truncated sequences (deletion peptides).
 - Problem: My final product is a complex mixture that is difficult to purify.
 - Problem: I'm seeing evidence of aspartimide formation in my N-linked glycopeptide synthesis.
 - Problem: β -elimination is a major issue in my O-linked glycopeptide synthesis.
- Experimental Protocols
 - Protocol 1: High-Efficiency Coupling of Sterically Hindered Glycosylated Amino Acids.
 - Protocol 2: On-Resin Monitoring of Coupling Efficiency using the Kaiser Test.
- References

Frequently Asked Questions (FAQs)

Q1: Why is my overall glycopeptide yield so low compared to standard peptide synthesis?

Low yields in glycopeptide synthesis are a frequent challenge stemming from several factors inherent to these complex molecules. Unlike standard solid-phase peptide synthesis (SPPS), the introduction of carbohydrate moieties introduces significant steric hindrance, can lead to poor solubility, and increases the risk of side reactions.^{[1][2][3]}

- Steric Hindrance: The bulky nature of glycosylated amino acid building blocks can physically obstruct the coupling reaction, leading to incomplete acylation of the N-terminal amine. This issue is magnified when multiple glycosylation sites are in close proximity.^{[2][3]}

- **Poor Solubility & Aggregation:** As the glycopeptide chain elongates, particularly with multiple bulky and protected sugar residues, it can aggregate on the solid support.[1][2] This aggregation prevents reagents from efficiently accessing the reaction sites, leading to failed couplings and truncated sequences.[2]
- **Side Reactions:** Glycosidic bonds can be sensitive to the chemical conditions used in SPPS. For instance, the repeated basic conditions for Fmoc-group removal can cause β -elimination in O-linked glycopeptides, while acidic conditions during final cleavage can cleave acid-labile glycosidic linkages.[4][5]
- **Incomplete Deprotection:** The complex array of protecting groups on both the peptide and glycan portions requires a carefully orchestrated deprotection strategy. Incomplete removal of any of these groups results in a heterogeneous mixture of final products, significantly lowering the yield of the desired glycopeptide.[3]

Q2: How can I improve the coupling efficiency of a bulky glycosylated amino acid?

Improving the coupling efficiency of sterically demanding glycosylated amino acids is critical for success. This often requires moving beyond standard coupling conditions.

- **Optimize Coupling Reagents:** Utilize highly efficient and reactive coupling reagents. Formulations containing aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often more effective than carbodiimide-based reagents for these difficult couplings.[3][6]
- **Increase Reaction Time and Temperature:** To overcome the higher activation energy of sterically hindered couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can be beneficial.[7] Additionally, performing the coupling at an elevated temperature (e.g., 50°C) or using microwave-assisted synthesis can dramatically improve yields by increasing reaction kinetics.[2][3][8]
- **Employ a "Double Coupling" Strategy:** After the initial coupling reaction, a second, fresh portion of the activated glycosylated amino acid and coupling reagents is added to the

reaction vessel to drive the reaction to completion.[6][7] This helps to acylate any remaining free amines.

Q3: My glycopeptide is precipitating during synthesis. What can I do?

Glycopeptide aggregation on the solid support is a major cause of failed synthesis. Several strategies can be employed to mitigate this issue.

- **Choice of Resin and Loading:** Using a resin with a lower loading capacity (e.g., 0.18 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[2] Resins like TentaGel, which have a polyethylene glycol (PEG) core, can also improve solvation of the growing peptide chain.
- **Solvent Selection:** While DMF is the standard solvent for SPPS, alternatives like N-Methyl-2-pyrrolidone (NMP) can be more effective at solubilizing aggregating sequences.[3] Adding chaotropic agents or a small percentage of a "magic mixture" (e.g., DCM/DMF/NMP with a salt like K-Oxyma) can also disrupt secondary structures and improve solvation.
- **Disruptive Protecting Groups:** Incorporating pseudoproline dipeptides at strategic locations (e.g., at Ser or Thr residues) can introduce a "kink" in the peptide backbone, effectively disrupting the formation of the secondary structures that lead to aggregation.

Q4: I am observing significant side products. What are the common culprits and how can they be minimized?

Side reactions are a common source of yield loss and purification difficulties. The type of side reaction often depends on the nature of the glycosidic linkage.

- **Aspartimide Formation (N-linked):** This is a major side reaction where the aspartic acid side chain cyclizes with the peptide backbone under both basic (Fmoc deprotection) and acidic conditions.[2][9][10] This can lead to epimerization and the formation of β -aspartyl peptides.
 - **Mitigation:** Adding HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution can help suppress this side reaction.[9] Utilizing modern coupling reagents that minimize side

reactions is also beneficial. For post-assembly glycosylation strategies, new methods using pseudoprolines can help overcome aspartimide formation.[2]

- β -Elimination (O-linked): O-glycosylated serine and threonine residues are susceptible to base-catalyzed β -elimination during the Fmoc deprotection step with piperidine.[5]
 - Mitigation: Using a weaker base for Fmoc removal, such as 20% piperidine in DMF with HOBt, or using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in carefully controlled concentrations can reduce this side reaction. Additionally, ensuring the hydroxyl groups of the glycan are protected with electron-withdrawing groups like acetates can increase the stability of the glycosidic bond.[5]
- Epimerization: The chiral center of an amino acid can epimerize during the activation step, especially when using certain coupling reagents.
 - Mitigation: Using additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization.[6] Ensuring that the base is added after the pre-activation of the amino acid can also minimize this side reaction.

Q5: Which protecting group strategy is best for my glycopeptide synthesis?

The choice of protecting groups for both the amino acid side chains and the glycan hydroxyl groups is critical and must be orthogonal.[11][12] This means that one set of protecting groups can be removed without affecting the others. The Fmoc/tBu strategy is most common.[13]

- Glycan Protecting Groups: Acetyl (Ac) or Benzoyl (Bz) groups are commonly used for protecting the hydroxyls of the carbohydrate.[5] They are stable to the mild base used for Fmoc removal and the acid used for side-chain deprotection but can be removed post-synthesis under specific basic conditions (e.g., hydrazine or sodium methoxide in methanol). [5] Benzyl (Bn) ethers are more robust but require harsher removal conditions like hydrogenolysis, which may not be compatible with all peptide sequences.
- Orthogonality is Key: A successful strategy ensures that the N-terminal Fmoc group is removed by base, the side-chain protecting groups (like tBu, Boc, Trt) are removed by moderate acid (TFA), and the glycan protecting groups are removed in a final, separate step.

[12][13] Careful planning of the protecting group scheme is essential to avoid premature deprotection and side reactions.[4][5]

Troubleshooting Guide: Symptom & Solution

This section addresses specific experimental outcomes and provides a logical workflow for diagnosing and solving the underlying problem.

Problem: Mass spectrometry analysis shows a high proportion of truncated sequences (deletion peptides).

- Primary Cause: Incomplete coupling reactions at one or more steps during the synthesis.[14] The bulky nature of the incoming glycosylated amino acid or aggregation of the growing peptide chain are the most likely reasons.[1][2]
- Diagnostic Workflow:
 - Identify the Deletion Site: Analyze the masses of the major truncated byproducts. The mass difference between the expected product and the byproduct will correspond to the amino acid that failed to couple.
 - Review Synthesis Records: Check the conditions used for the problematic coupling step. Was a standard protocol used for a known "difficult" or sterically hindered coupling?
 - Perform a Test Coupling with Monitoring: Resynthesize a small portion of the sequence leading up to the problematic step. After the coupling step in question, take a small sample of the resin beads and perform a qualitative test for free amines, such as the Kaiser test. [14] A positive result (blue beads) confirms the presence of unreacted amines and thus an incomplete coupling.
- Recommended Solutions:
 - Re-couple: If the Kaiser test is positive, immediately perform a second coupling (double coupling) with fresh reagents.[7]
 - Optimize Conditions: For future syntheses, apply the optimized coupling conditions described in FAQ 2 and Protocol 1 for the identified difficult coupling step. This includes

using a high-efficiency reagent like HATU, increasing the reaction time, and potentially using elevated temperatures.[2][3]

- Address Aggregation: If the difficult coupling occurs later in a long sequence, consider the anti-aggregation strategies discussed in FAQ 3.

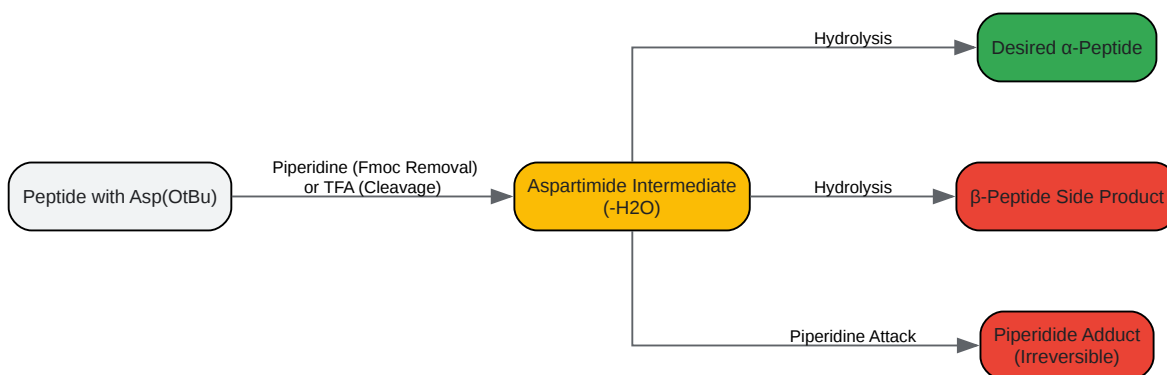
Problem: My final product is a complex mixture that is difficult to purify.

- Primary Cause: This is often the cumulative result of several issues: incomplete couplings, incomplete deprotection of either the peptide or glycan, and the occurrence of side reactions like aspartimide formation or β -elimination.[3]
- Diagnostic Workflow:
 - Comprehensive MS Analysis: Use high-resolution mass spectrometry to identify the masses of the major impurities.
 - Categorize Impurities:
 - Deletion Sequences: Masses corresponding to the loss of one or more amino acids.
 - Incomplete Deprotection: Masses corresponding to the target peptide plus the mass of one or more protecting groups (e.g., +56 for tBu, +42 for Acetyl).
 - Side Reaction Products: Masses corresponding to known side reactions (e.g., -18 Da for aspartimide formation from dehydration, or no mass change but different retention time for epimers).
- Recommended Solutions:
 - Systematic Optimization: Address each identified issue systematically.
 - For deletion sequences, see the troubleshooting guide above.
 - For incomplete deprotection, review your cleavage and deprotection protocols. Extend the reaction time or use a stronger cleavage cocktail if necessary. Ensure the final glycan deprotection step is carried out to completion.

- For side reactions, implement the mitigation strategies outlined in FAQ 4. For example, add HOBt to your Fmoc deprotection solution to reduce aspartimide formation.[9]
- Purification Strategy: Optimize your HPLC purification method. Using a shallow gradient over a longer run time can improve the resolution of closely eluting species.[15][16]

Problem: I'm seeing evidence of aspartimide formation in my N-linked glycopeptide synthesis.

- Visualizing the Problem:



[Click to download full resolution via product page](#)

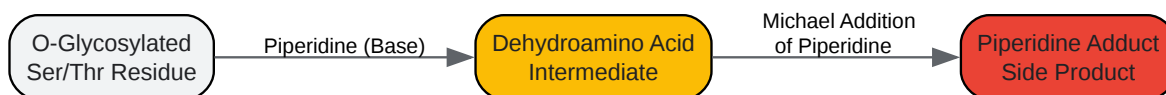
Caption: Aspartimide formation pathway.

- Explanation: The side-chain carboxyl group of aspartic acid can attack the backbone amide nitrogen, especially when activated during coupling or exposed to base during Fmoc deprotection, forming a cyclic aspartimide intermediate.[2][9] This intermediate can then be hydrolyzed to form both the desired α -peptide and an undesired β -peptide, or be irreversibly opened by piperidine.[10]
- Recommended Solutions:
 - HOBt Addition: Add 0.1 M HOBt to your 20-50% piperidine/DMF solution for Fmoc deprotection. This has been shown to significantly suppress aspartimide formation.[9]

- Protecting Group Choice: For very sensitive sequences, using a different side-chain protecting group for Asp, such as O-1-adamantyl (OAdm) or 3-methyl-pent-3-yl (OMpe), which are more sterically bulky, can reduce the rate of cyclization.
- Post-Assembly Glycosylation: Consider a convergent synthesis approach where the peptide is synthesized first, and the glycan is attached in solution via Lansbury aspartylation.[2][17] While this has its own challenges, it avoids repeated exposure of the glycosylated Asp residue to piperidine.

Problem: β -elimination is a major issue in my O-linked glycopeptide synthesis.

- Visualizing the Problem:



[Click to download full resolution via product page](#)

Caption: β -elimination of O-linked glycans.

- Explanation: The proton on the α -carbon of a glycosylated serine or threonine is acidic. During the basic Fmoc deprotection step, piperidine can abstract this proton, leading to the elimination of the glycan and the formation of a dehydroamino acid intermediate.[5] This intermediate can then react with piperidine to form an irreversible adduct.[9]
- Recommended Solutions:
 - Milder Deprotection Conditions: Reduce the concentration of piperidine to 20% in DMF. For very sensitive linkages, consider using 2% DBU / 2% piperidine in DMF, which can often achieve deprotection more quickly and with less elimination.
 - Glycan Protecting Groups: Ensure the hydroxyl groups on the sugar are protected with electron-withdrawing groups like acetates (Ac). These groups make the glycosidic oxygen a poorer leaving group, thus disfavoring the elimination reaction.[5]

- Building Block Choice: Use peracetylated glycosyl amino acid building blocks, as they are generally more stable to the conditions of Fmoc-SPPS.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Sterically Hindered Glycosylated Amino Acids

This protocol is designed to maximize the coupling efficiency of bulky building blocks, such as a peracetylated Fmoc-Ser(GalNAc)-OH.

Materials:

- Peptide resin with free N-terminal amine
- Fmoc-protected glycosylated amino acid (3 equivalents)
- HATU (2.9 equivalents)
- DIPEA (6 equivalents)
- Anhydrous NMP

Procedure:

- Pre-activation: In a separate vessel, dissolve the Fmoc-protected glycosylated amino acid and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should change color.
- Resin Preparation: Swell the peptide resin in NMP for at least 30 minutes. Drain the solvent.
- Coupling: Add the pre-activated amino acid solution to the resin.
- Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction can be heated to 40-50°C for 1-2 hours.
- Washing: After the coupling time, drain the reaction solution and wash the resin extensively with NMP (3x), DCM (3x), and NMP (3x) to remove all excess reagents.

- Monitoring (Optional but Recommended): Perform a Kaiser test (see Protocol 2) on a small sample of beads to confirm the absence of free primary amines.
- Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 1-5.

Protocol 2: On-Resin Monitoring of Coupling Efficiency using the Kaiser Test

The Kaiser (or ninhydrin) test is a colorimetric assay to detect free primary amines on the solid support. A positive result indicates an incomplete coupling reaction.^[14]

Materials:

- Solution A: 5 g Ninhydrin in 100 mL ethanol
- Solution B: 80 g Phenol in 20 mL ethanol
- Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine
- Small glass test tube
- Heating block or water bath at 100°C

Procedure:

- Sample Collection: After the coupling and washing steps, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
- Add Reagents: Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.
- Heat: Place the test tube in a heating block or boiling water bath for 5 minutes.
- Observe Color:
 - Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).
Result: Positive.

- Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling). Result: Negative.

References

- Borgia, J. A., Malkar, N. B., Abbasi, H. U., & Fields, G. B. (2001). Difficulties encountered during glycopeptide syntheses. *Journal of Biomolecular Techniques*, 12(3), 44–68. [[Link](#)]
- Scott, C. R., & Kularatne, S. A. (2022). Glycopeptide-Centric Approaches for the Characterization of Microbial Glycoproteomes. *Methods in Molecular Biology*, 2487, 267–287. [[Link](#)]
- Zhang, H., & Wang, Y. (2021). Qualitative and Quantitative Analytical Methods for Intact Glycopeptides. In *Mass Spectrometry–Based Glycoproteomics and Its Clinic Application*. CRC Press. [[Link](#)]
- Serna, S., & Mellet, C. O. (2025). Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. *Analytical and Bioanalytical Chemistry*. [[Link](#)]
- van der Vorm, S., van der Heden van Noort, G. J., & Overkleeft, H. S. (2022). Synthesis of glycopeptides and glycopeptide conjugates. *Organic & Biomolecular Chemistry*, 20(30), 5943–5963. [[Link](#)]
- An, Y., & Lebrilla, C. B. (2011). Glycoprotein Enrichment and Analytical Techniques: Advantages and Disadvantages. In *Comprehensive Glycoscience*. Elsevier. [[Link](#)]
- Harvey, D. J. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. *Analytical Chemistry*, 84(15), 7007–7013. [[Link](#)]
- Strauss, P., Nuti, F., Quagliata, M., Papini, A. M., & Hurevich, M. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. *Chemical Communications*, 58(93), 12975–12978. [[Link](#)]
- Chinese Academy of Sciences. (2021). New Approach for Efficient Synthesis of Complex Glycopeptides in Liquid Phase. [[Link](#)]

- Pinho, M., & Pires, E. (2020). Development of Strategies for Glycopeptide Synthesis: An Overview on the Glycosidic Linkage. *Molecules*, 25(22), 5342. [[Link](#)]
- Borgia, J. A., et al. (2001). Difficulties encountered during glycopeptide syntheses. *Journal of Biomolecular Techniques*. [[Link](#)]
- Moradi, S. V., et al. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. *Chemical Science*. [[Link](#)]
- Hessefort, S., et al. (2021). Strategies for the highly efficient synthesis of erythropoietin N-glycopeptide hydrazides. *Beilstein Journal of Organic Chemistry*. [[Link](#)]
- Moradi, S. V., et al. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. *Chemical Science*. [[Link](#)]
- Sarache, P., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. *Molecules*. [[Link](#)]
- Wu, Y., et al. (2015). Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation. *The Journal of Organic Chemistry*. [[Link](#)]
- Di Lodovico, E., et al. (2023). Glycosylation and Lipidation Strategies: Approaches for Improving Antimicrobial Peptide Efficacy. *International Journal of Molecular Sciences*. [[Link](#)]
- Wang, P., et al. (2007). Efficient Synthesis of Complex Glycopeptides Based on Unprotected Oligosaccharides. *The Journal of Organic Chemistry*. [[Link](#)]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. *Journal of Chemical and Pharmaceutical Research*. [[Link](#)]
- Moradi, S. V., et al. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. *Chemical Science*. [[Link](#)]
- Ali, A. (2010). Protective group strategies in carbohydrate and peptide chemistry. *Leiden University Scholarly Publications*. [[Link](#)]

- van der Vorm, S., et al. (2022). Synthesis of glycopeptides and glycopeptide conjugates. *Organic & Biomolecular Chemistry*. [[Link](#)]
- Cudic, M., et al. (2009). Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 (Crisp-1). *Molecules*. [[Link](#)]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [[Link](#)]
- Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. *ACS Sustainable Chemistry & Engineering*. [[Link](#)]
- de la Torre, J. A., et al. (2023). Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. *Organic Letters*. [[Link](#)]
- Li, Y., et al. (2022). Effective strategies for chemical construction of N-linked glycopeptides. *Angewandte Chemie International Edition*. [[Link](#)]
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [[Link](#)]
- van der Vorm, S., et al. (2022). Synthesis of glycopeptides and glycopeptide conjugates. *Organic & Biomolecular Chemistry*. [[Link](#)]
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Overcoming Glycopeptide Synthesis Challenges - Creative Peptides \[creative-peptides.com\]](#)

- [2. Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites - Organic & Biomolecular Chemistry \(RSC Publishing\) DOI:10.1039/D2OB01886A \[pubs.rsc.org\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. Difficulties encountered during glycopeptide syntheses - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Synthesis of glycopeptides and glycopeptide conjugates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. How to Optimize Peptide Synthesis? - Creative Peptides \[creative-peptides.com\]](#)
- [7. Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 \(Crisp-1\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. peptide.com \[peptide.com\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. jocpr.com \[jocpr.com\]](#)
- [12. biosynth.com \[biosynth.com\]](#)
- [13. bocsci.com \[bocsci.com\]](#)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. agilent.com \[agilent.com\]](#)
- [17. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry \(RSC Publishing\) DOI:10.1039/D2OB00829G \[pubs.rsc.org\]](#)
- [To cite this document: BenchChem. \[Technical Support Center: Troubleshooting Low Yield in Glycopeptide Synthesis\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b557541/docs#technical-support-center-troubleshooting-low-yield-in-glycopeptide-synthesis\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)